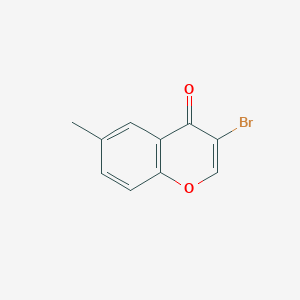

3-Bromo-6-methylchromone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-6-methylchromone is a versatile building block that can be used in the synthesis of a variety of chemicals . It is an intermediate for the synthesis of 3,4-dimethylbenzaldehyde and is also used as a reagent in research . The molecular formula of 3-Bromo-6-methylchromone is C10H7BrO2 .

Molecular Structure Analysis

The molecular structure of 3-Bromo-6-methylchromone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

A three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides has been reported . The reaction with aliphatic amines or aminoalcohols at a higher temperature (80 °C) resulted in phosphinoyl-functionalized 3-aminomethylene chromanones .Scientific Research Applications

Antimicrobial and Antibiofilm Activities

Studies have shown that chromone derivatives exhibit antimicrobial and antibiofilm activities against various pathogens . 3-Bromo-6-methylchromone could be explored for its efficacy in disrupting biofilms and inhibiting bacterial growth, which is crucial in medical device coatings and infection control.

Chemical Research and Reagents

As a reagent, 3-Bromo-6-methylchromone is used in chemical research to study different chemical reactions and mechanisms. It can be utilized in the preparation of chromone-containing sulfonamides and other chromone derivatives, which are of interest in medicinal chemistry .

Research on Multidrug Resistance

Chromone derivatives have been studied for their potential to reverse multidrug resistance in cancer cells . 3-Bromo-6-methylchromone could be investigated for its ability to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in tumor cells.

Mechanism of Action

Target of Action

It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .

Mode of Action

It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .

Biochemical Pathways

It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .

Result of Action

In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include 3-Bromo-6-methylchromone, have shown tumor cell-specific cytotoxicity .

properties

IUPAC Name |

3-bromo-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSIDWZOPALIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641063 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylchromone | |

CAS RN |

102653-68-9 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)